molecular formula C10H8N2 B1603547 2-(1H-Indol-7-yl)acetonitrile CAS No. 82199-98-2

2-(1H-Indol-7-yl)acetonitrile

Cat. No. B1603547
CAS RN: 82199-98-2
M. Wt: 156.18 g/mol
InChI Key: DKFCVYPZODIIMM-UHFFFAOYSA-N
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Description

2-(1H-Indol-7-yl)acetonitrile is a chemical compound with the molecular formula C10H8N2 . It belongs to a family of aromatic amines.


Synthesis Analysis

The synthesis of 2-(1H-Indol-7-yl)acetonitrile involves a multistep reaction . The transformation of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles is a key step in the synthesis .


Molecular Structure Analysis

The molecular weight of 2-(1H-Indol-7-yl)acetonitrile is 156.18400 . The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule have been studied using density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods .


Chemical Reactions Analysis

The featured transformation of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles is a significant chemical reaction involving 2-(1H-Indol-7-yl)acetonitrile .


Physical And Chemical Properties Analysis

2-(1H-Indol-7-yl)acetonitrile has a density of 1.219g/cm3 and a boiling point of 374.108ºC at 760 mmHg . It exhibits high fluorescence quantum yield and good thermal stability .

Scientific Research Applications

1. Optical, Thermal, and Electroluminescence Properties

  • Application Summary: 2-(1H-Indol-7-yl)acetonitrile is used in the synthesis of donor–π–acceptor fluorophores, which are studied for their optical, thermal, and electroluminescence properties .
  • Methods of Application: The compounds are synthesized and their properties are analyzed in various solvents with different polarities. The geometric and electronic structures of the fluorophores in the ground and excited states are studied using density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods .
  • Results: Both the fluorophores exhibit high fluorescence quantum yield (Φf = <0.6) and good thermal stability (Td10 = <300 °C). The vacuum deposited non-doped OLED device was fabricated using BITIAN as an emitter, and the device shows electroluminescence (EL) at 564 nm, maximum current efficiency (CE) 0.687 cd A −1 and a maximum external quantum efficiency (EQE) of 0.24% .

2. Multicomponent Reactions

  • Application Summary: 2-(1H-Indol-7-yl)acetonitrile is used in the synthesis of various heterocyclic compounds through multicomponent reactions .
  • Methods of Application: The compound is combined with an arylaldehyde and urea in the presence of PEG-400 and a catalytic amount of thiazolium anions (NHCs) to prepare a wide variety of new 6-(1 H-indol-3-yl)-2-oxo-4-aryl-1,2,3,4 tetrahydropyrimidine-5-carbonitriles .
  • Results: The results of this application were not explicitly mentioned in the source .

3. OLED Applications

  • Application Summary: 2-(1H-Indol-3-yl)acetonitrile-based fluorophores are used in the fabrication of organic light-emitting diodes (OLEDs) .
  • Methods of Application: The higher HOMO and lower LUMO energies of fluorophores reduce the energy barrier for hole creation and electron acceptance processes, respectively. All the fluorophores show a narrow band gap, and the charge injection ability increases with suitable substitution .
  • Results: This leads to improved OLED performance .

4. Biological Potential

  • Application Summary: Indole derivatives, such as 2-(1H-Indol-7-yl)acetonitrile, possess various biological activities .
  • Methods of Application: These compounds are synthesized and their biological activities are studied in various assays .
  • Results: Indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety And Hazards

The safety data sheet for 2-(1H-Indol-7-yl)acetonitrile indicates that it is hazardous . It should be handled only by, or directly under the supervision of, a technically qualified individual .

Future Directions

2-(1H-Indol-7-yl)acetonitrile has potential applications in the development of organic electronic materials due to its tunable optical and electrical properties . It could be an excellent candidate for organic light-emitting diode (OLED) applications .

properties

IUPAC Name

2-(1H-indol-7-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3,5,7,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFCVYPZODIIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CC#N)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620632
Record name (1H-Indol-7-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Indol-7-yl)acetonitrile

CAS RN

82199-98-2
Record name (1H-Indol-7-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 7-indolecarboxaldehyde (1.0 g, 6.90 mmol) and LiCN 1.5THF (72.5 mg, 0.69 mmol) in 50 ml THF, was added (EtO)2P(O)CN (1.36 ml) at 0° C. The reaction was stirred at rt overnight, and then t-butanol (0.79 ml) was added. The mixture was cannulated into a flask containing an 0.1 M solution of SmI2 in THF (159 ml). Additional SMI2 (10 mol %) was added until no color change was observed. The mixture was stirred for 30 min, and then concentrated and the residue poured into ethyl acetate. The organic layer was washed with 1.0 N HCl, saturated aqueous NaHCO3 and brine, dried over anhydrous MgSO4, filtered and concentrated. The residue was purified by flash chromatography with Hexane:Ethyl acetate=2:1, to give (1H-Indol-7-yl)-acetonitrile as white solid, (300 mg, 30%). MS (m/z) 157.0 (M++1), 155.0 (M+−1). 1HNMR (DMSO) 11.26 (s, 1H), 7.50 (d, J=6.0 Hz, 1H), 7.39 (m, 1H), 7.06 (d, J=5.4 Hz, 1H), 6.97 (dd, J=5.4 Hz, 1H), 6.46 (m, 1H), 4.18 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step Two
Quantity
0.79 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
159 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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